(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures
Mechanism of Action
Pyrrole rings
are found in many biologically active compounds, including heme, a component of hemoglobin .Benzoyl groups
are commonly used in medicinal chemistry to improve the pharmacokinetic properties of drugs .Azetidine rings
are found in a variety of pharmaceuticals and are known to have a wide range of biological activities .Pyridine rings
are a basic structure in many drugs and natural products, including niacin and nicotine .Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromophenyl pyrrole and 3-hydroxypyridine.
Formation of Pyrrole Derivative: The 4-bromophenyl pyrrole can be synthesized through a Suzuki coupling reaction between 4-bromophenyl boronic acid and pyrrole under palladium catalysis.
Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction involving an appropriate precursor, such as a β-amino alcohol, under acidic conditions.
Final Coupling: The final step involves coupling the pyrrole derivative with the azetidine precursor in the presence of a base like potassium carbonate and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyridine rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: NaH, dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: Due to the presence of pyrrole and pyridine rings, the compound exhibits potential antimicrobial activity.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Chemical Sensors: The compound’s reactivity can be harnessed in the development of sensors for detecting specific analytes.
Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)methanone: Lacks the azetidine and pyridine moieties, resulting in different reactivity and applications.
(3-(pyridin-3-yloxy)phenyl)methanone: Lacks the pyrrole and azetidine rings, affecting its biological activity and chemical properties.
Uniqueness
The combination of pyrrole, pyridine, and azetidine rings in (4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone provides a unique scaffold that can engage in diverse chemical reactions and biological interactions, making it a versatile compound for various applications.
This compound in scientific research and industrial applications
Properties
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(15-5-7-16(8-6-15)21-10-1-2-11-21)22-13-18(14-22)24-17-4-3-9-20-12-17/h1-12,18H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGYALJKQVLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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